molecular formula C9H15N3 B13312826 1-(2-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

1-(2-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13312826
M. Wt: 165.24 g/mol
InChI Key: GRIYEMUYGVXUPW-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropylethyl Group: The cyclopropylethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropyl halide.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyclopropyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

    1-(2-Cyclopropylethyl)-5-methyl-1H-pyrazole: Similar structure but lacks the amine group.

    1-(2-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with different substitution pattern.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(2-cyclopropylethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7-6-9(10)11-12(7)5-4-8-2-3-8/h6,8H,2-5H2,1H3,(H2,10,11)

InChI Key

GRIYEMUYGVXUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2CC2)N

Origin of Product

United States

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